Azithromycin dihydrate

描述

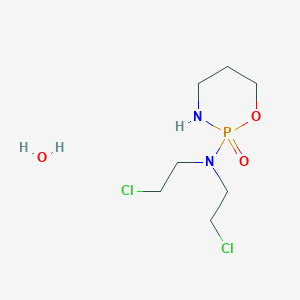

Azithromycin dihydrate is a synthetic macrolide antibiotic structurally related to erythromycin. It exhibits a broad spectrum of antimicrobial activity and has been effective against a variety of bacterial and mycobacterial infections. Azithromycin dihydrate has also shown activity against several viruses in vitro, making it a subject of interest for its anti-viral and anti-inflammatory properties as well (Oliver & Hinks, 2020; Peters, Friedel, & McTavish, 1992).

Synthesis Analysis

While specific details on the synthesis of azithromycin dihydrate are not provided in the reviewed literature, azithromycin itself is known to be derived from erythromycin A by adding a methyl-substituted nitrogen atom into the lactone ring of erythromycin A. This modification is responsible for the unique properties of azithromycin, including its improved acid stability and spectrum of activity (Peters, Friedel, & McTavish, 1992).

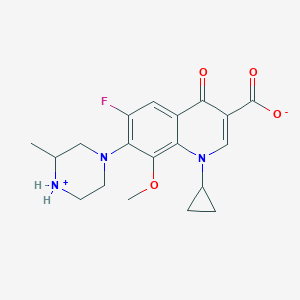

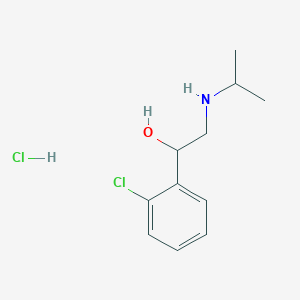

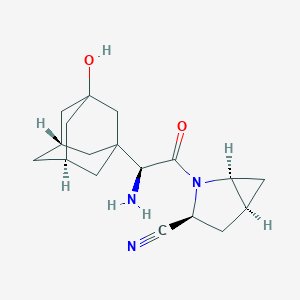

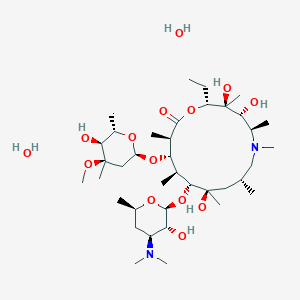

Molecular Structure Analysis

Azithromycin's molecular structure is characterized by a 15-membered ring macrolide antibiotic. The addition of a nitrogen atom in the lactone ring distinguishes it from other macrolide antibiotics. This structural modification enhances its stability in acidic environments, making it more effective orally. The molecular structure contributes to its broad spectrum of activity and its ability to concentrate within cells, leading to high tissue concentrations that exceed serum levels (Peters, Friedel, & McTavish, 1992).

Chemical Reactions and Properties

Azithromycin is marginally less active than erythromycin against Gram-positive organisms but shows superior activity against many Gram-negative pathogens. It is unaffected by beta-lactamase production. Azithromycin’s mechanism of action involves binding to the 50S ribosomal subunit of susceptible microorganisms, inhibiting RNA-dependent protein synthesis (Peters, Friedel, & McTavish, 1992).

Physical Properties Analysis

Azithromycin dihydrate is more stable in acidic conditions than other macrolides, which is a key physical property contributing to its oral effectiveness. The compound's physical stability allows for better absorption and bioavailability when administered orally, an advantage in treating infections outside of hospital settings (Peters, Friedel, & McTavish, 1992).

Chemical Properties Analysis

The chemical properties of azithromycin that contribute to its antimicrobial activity include its ability to penetrate and accumulate within tissues and cells at higher concentrations than in the bloodstream. This property is crucial for its effectiveness against intracellular pathogens and contributes to its broad spectrum of activity. Azithromycin’s chemical properties also enable it to exert anti-inflammatory effects, which have been explored for various non-infectious conditions (Peters, Friedel, & McTavish, 1992).

References

Oliver, M. E., & Hinks, T. (2020). Azithromycin in viral infections. Reviews in Medical Virology, 31. https://consensus.app/papers/azithromycin-infections-oliver/4c4495b841c0595cace91e235425cf03/?utm_source=chatgpt.

Peters, D., Friedel, H. A., & McTavish, D. (1992). Azithromycin. A review of its antimicrobial activity, pharmacokinetic properties and clinical efficacy. Drugs, 44(5), 750-99. https://consensus.app/papers/azithromycin-review-activity-properties-efficacy-peters/9d8a9141ce585f8d8f9e2b4a6052bcf8/?utm_source=chatgpt.

科学研究应用

Antibacterial Efficiency Enhancement

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: Azithromycin dihydrate has been used in combination with paracetamol to enhance its dissolution rate and antibacterial efficiency .

- Methods of Application: The cocrystals of azithromycin and paracetamol were prepared in a 1:1 molar ratio using a slow solvent evaporation method . The cocrystals were characterized by various methods including Fourier transform infrared (FTIR), Raman spectroscopy, powder X-ray diffraction (PXRD), differential scanning calorimeter (DSC), thermo gravimetric analysis (TGA) and high-performance liquid chromatography (HPLC) .

- Results: The in vitro dissolution rate, saturation solubility, and antimicrobial activity were evaluated for Azithromycin dihydrate and the resulting cocrystals .

Spectrophotometric Determination in Formulation

- Scientific Field: Pharmaceutics

- Application Summary: Azithromycin dihydrate has been used in the development of a UV spectrophotometric method to analyze its formulations .

- Methods of Application: The method involves the chemistry of azalide that azithromycin undergoes a hydrolytic reaction at the glycosidic bond when reacted with concentrated sulphuric acid to produce a yellow aglycone solution exhibiting absorbance maximum at 480 nm .

- Results: The calibration curve was linear in the range of 20 to 60 μg/mL with R2 = 0.9994 with limit of detection (LoD), and limit of quantitation (LoQ) of 1.936 and 5.868 μg/mL, respectively .

Study of Zika Virus Infection

- Scientific Field: Virology

- Application Summary: Azithromycin dihydrate has been used in U87 cells for cell viability assay and flow cytometry analysis to study the Zika virus infection in glial cells .

Antibacterial Activity Against Streptococcus Pneumoniae Biofilms

- Scientific Field: Microbiology

- Application Summary: Azithromycin dihydrate has been used in experiments to compare its antibacterial activity with PYRRO-C3D against Streptococcus pneumoniae biofilms .

Senolytic Compound

- Scientific Field: Gerontology

- Application Summary: Azithromycin is a senolytic compound that selectively attacks and kills senescent cells with high efficiency .

Research Studies on Coronavirus, SARS-CoV-2

- Scientific Field: Virology

- Application Summary: Azithromycin has been used in research studies on Coronavirus, SARS-CoV-2 .

Crystal Structure Stability

- Scientific Field: Physical Chemistry

- Application Summary: This study investigated the solid-state physical stabilities of azithromycin dihydrate (AZM-DH), thermally prepared anhydrate and hemihydrate modifications .

- Methods of Application: Programmed thermal treatment of AZM-DH in DSC yielded the formation of anhydrate amorphs (I, II), crystalline AZM anhydrate and hemihydrate phases .

- Results: Both amorph phases exhibit hygroscopic behavior, producing non-stoichiometric hydrates, with the extent of moisture absorption increasing with increased storage humidity (0–96% RH/313 K) .

Aerosolization and Dissolution for Inhalation

- Scientific Field: Pharmaceutics

- Application Summary: Azithromycin dihydrate has been used in the development of co-spray dried azithromycin particles with L-Leucine for inhalation .

Spectrophotometric Determination in Formulation

- Scientific Field: Pharmaceutics

- Application Summary: Azithromycin dihydrate has been used in the development of a UV spectrophotometric method to analyze its formulations .

- Methods of Application: The method involves the chemistry of azalide that azithromycin undergoes a hydrolytic reaction at the glycosidic bond when reacted with concentrated sulphuric acid to produce a yellow aglycone solution exhibiting absorbance maximum at 480 nm .

- Results: The calibration curve was linear in the range of 20 to 60 μg/mL with R2 = 0.9994 with limit of detection (LoD), and limit of quantitation (LoQ) of 1.936 and 5.868 μg/mL, respectively .

Processing-Induced Phase Transformations

- Scientific Field: Physical Chemistry

- Application Summary: This study investigated the solid-state physical stabilities of azithromycin dihydrate (AZM-DH), thermally prepared anhydrate and hemihydrate modifications .

- Methods of Application: Programmed thermal treatment of AZM-DH in DSC yielded the formation of anhydrate amorphs (I, II), crystalline AZM anhydrate and hemihydrate phases .

- Results: Both amorph phases exhibit hygroscopic behavior, producing non-stoichiometric hydrates, with the extent of moisture absorption increasing with increased storage humidity (0–96% RH/313 K) .

Development and Evaluation in Single and Binary Micellar Mediums

安全和危害

未来方向

属性

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O12.2H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;2*1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMPHJKQVUDLQE-KUJJYQHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H76N2O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922539 | |

| Record name | Azithromycin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azithromycin Dihydrate | |

CAS RN |

117772-70-0 | |

| Record name | Azithromycin dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117772700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azithromycin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZITHROMYCIN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FD1131I7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。